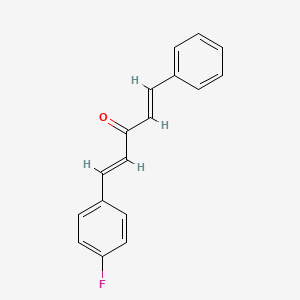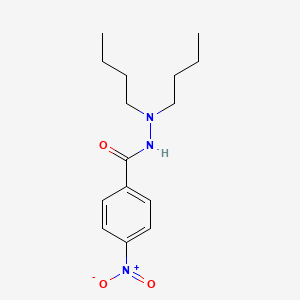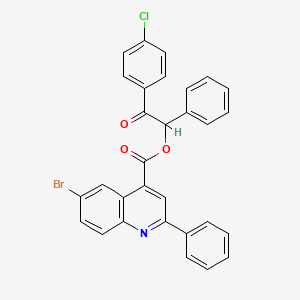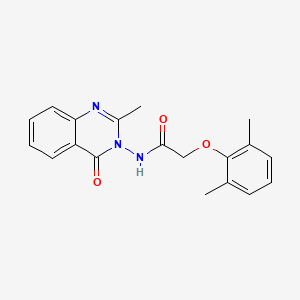![molecular formula C10H4F11NO2S B10876746 1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione CAS No. 524934-37-0](/img/structure/B10876746.png)
1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex fluorinated organic compound. It is characterized by the presence of multiple trifluoromethyl groups and a pyrrole ring, which contribute to its unique chemical properties. The compound’s structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF₃SO₂Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF₃SO₂Na is preferred to ensure sustainability and economic viability.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylthiyl radicals.
Substitution: It can participate in substitution reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various oxidizing agents for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like hexafluoroisopropanol (HFIP) to enhance reaction efficiency .
Major Products
The major products formed from these reactions include trifluoromethylated derivatives and oxidized sulfur-containing compounds.
Aplicaciones Científicas De Investigación
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with the target compound.
2-Bromo-3,3,3-Trifluoropropene: This compound is used in various synthetic reactions and also contains multiple fluorine atoms.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are used in the synthesis of fluorinated organic molecules and have similar reactivity patterns.
Uniqueness
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of multiple trifluoromethyl groups and a pyrrole ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity.
Propiedades
Número CAS |
524934-37-0 |
|---|---|
Fórmula molecular |
C10H4F11NO2S |
Peso molecular |
411.19 g/mol |
Nombre IUPAC |
1-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H4F11NO2S/c11-7(12,10(19,20)21)6(5(8(13,14)15)9(16,17)18)25-22-3(23)1-2-4(22)24/h1-2H2 |
Clave InChI |
YNQUWFFGBBKXLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)SC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10876670.png)
![2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876680.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876699.png)
![N-[N'-(4-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide](/img/structure/B10876703.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B10876726.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10876757.png)
